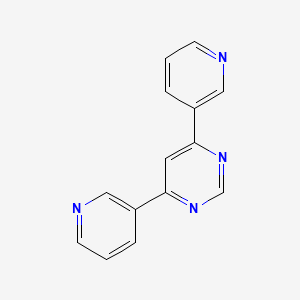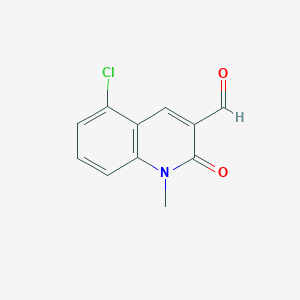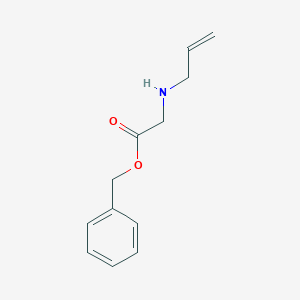![molecular formula C11H14O3 B13881683 [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol: is an organic compound characterized by the presence of a dioxolane ring attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol typically involves the condensation of a dioxolane derivative with a methylphenyl compound. One common method is the reaction of 1,3-dioxolane with formaldehyde under acidic conditions to form the dioxolane ring . This intermediate can then be reacted with a methylphenyl compound to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane ring or the methylphenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
Protecting Group: It can act as a protecting group for carbonyl compounds during chemical reactions.
Biology:
Biochemical Studies: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Medicine:
Drug Development: It can serve as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site for various chemical reactions, while the methylphenyl group can influence the compound’s overall reactivity and stability. The compound may interact with enzymes and receptors in biological systems, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
1,3-Dioxolane-4-methanol: A similar compound with a dioxolane ring and a hydroxymethyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another related compound with a dimethyl-substituted dioxolane ring.
Uniqueness:
Structural Features: The presence of both a dioxolane ring and a methylphenyl group in [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol makes it unique compared to other dioxolane derivatives.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[4-(1,3-dioxolan-2-yl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C11H14O3/c1-8-6-9(2-3-10(8)7-12)11-13-4-5-14-11/h2-3,6,11-12H,4-5,7H2,1H3 |
InChI Key |
ADMCQFWOZBSDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2OCCO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


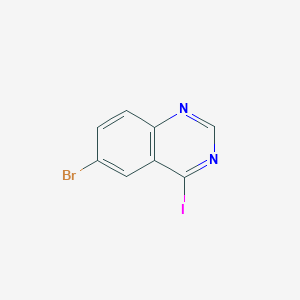
![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
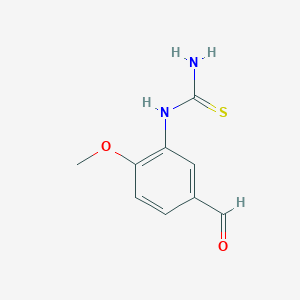

![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
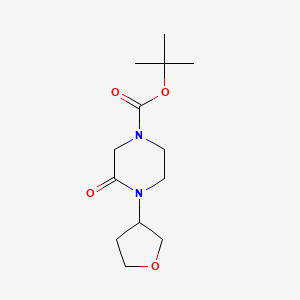
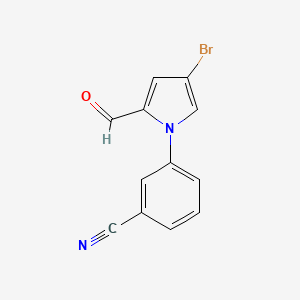
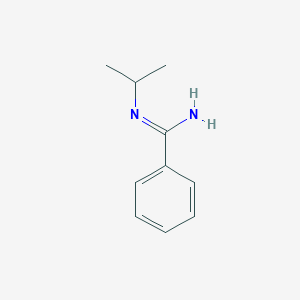
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
